molecular formula C14H12N4O3S B14339380 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 96716-42-6

2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14339380
CAS No.: 96716-42-6
M. Wt: 316.34 g/mol
InChI Key: KZTKNMYHMITCOZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methoxy group, a phenyl-substituted dihydrotetrazole, and a sulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Dihydrotetrazole Ring: The dihydrotetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the dihydrotetrazole intermediate with a suitable thiol reagent.

    Cyclohexa-2,5-diene-1,4-dione Core Formation: The final step involves the formation of the cyclohexa-2,5-diene-1,4-dione core through a Diels-Alder reaction between a suitable diene and a dienophile, followed by methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The dione core can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are suitable.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione: Lacks the dihydro functionality.

    2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)thio]cyclohexa-2,5-diene-1,4-dione: Contains a thio group instead of a sulfanyl group.

Uniqueness

The presence of the dihydrotetrazole ring and the sulfanyl group in 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione distinguishes it from similar compounds

Properties

CAS No.

96716-42-6

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

2-methoxy-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C14H12N4O3S/c1-21-12-7-11(20)13(8-10(12)19)22-14-15-16-17-18(14)9-5-3-2-4-6-9/h2-8,19-20H,1H3

InChI Key

KZTKNMYHMITCOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O

Origin of Product

United States

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